molecular formula C2H3N3O2 B096781 Azidoacetic acid CAS No. 18523-48-3

Azidoacetic acid

Cat. No. B096781
CAS RN: 18523-48-3
M. Wt: 101.06 g/mol
InChI Key: PPXUUPXQWDQNGO-UHFFFAOYSA-N
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Description

Azidoacetic acid, with the molecular formula N3CH2CO2H, is a compound that has been synthesized and characterized using various spectroscopic techniques . It is a molecule of interest due to its azide functional group, which is a versatile handle in organic synthesis and can be used in a variety of chemical transformations .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. One approach to synthesizing this compound involves the thermal decomposition of the molecule, which has been studied using matrix isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy . Another method includes the transformation of α-branched acids into azido acids by α-bromination followed by substitution with sodium azide . Additionally, azido acids have been synthesized from α-amino acids or esters, via α-substitution, electrophilic azidation, and other methods .

Molecular Structure Analysis

The molecular structure and properties of this compound have been investigated using DFT and ab initio calculations, which include conformational equilibrium, optimal geometry, ionization energies, and vibrational frequencies . These computational studies provide insights into the stability and reactivity of this compound and are consistent with experimental observations.

Chemical Reactions Analysis

This compound participates in various chemical reactions due to the presence of the azide group. It has been used in the preparation of complex peptides, where the azide moiety serves as a protecting group that can be reduced in the presence of other protecting groups . The azide group is also involved in the adsorption process on surfaces, as studied with this compound on Ag(111)-C, where dissociative chemisorption leads to the formation of several decomposition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its azide group. The thermal decomposition of this compound has been studied, revealing a pathway that involves the ejection of molecular nitrogen and the formation of CO2 and methanimine . The adsorption of this compound on modified silver surfaces has been observed to be coverage dependent, with dissociative chemisorption occurring at room temperature . Additionally, the azide group in this compound makes it a valuable synthon for the synthesis of heteroarenes with high nitrogen content, as demonstrated in the synthesis of azido-1,2,4-triazoles .

Scientific Research Applications

  • Thermal Decomposition Study : A study by Dyke et al. (1997) focused on the thermal decomposition of 2-azidoacetic acid. The study involved spectroscopic techniques and found that vapor phase thermal decomposition likely follows a pathway involving the ejection of molecular nitrogen, with the simultaneous formation of CO2 and methanimine.

  • Mass Spectrometric Analysis : Duarte et al. (2003) conducted a mass spectrometric analysis of derivatives of 2-azidoacetic acid. They reported the electron ionization fragmentation mechanisms for various aliphatic α-carbonyl azides.

  • Azidoacetic Acid Adsorption Study : Dias et al. (2002) examined the adsorption of this compound on an Ag(111) crystal modified by surface carbon. They found dissociative chemisorption occurs at room temperature, leading to the formation of various nitrogen-containing molecules.

  • Theoretical Study of Gas-Phase Pyrolysis : Cordeiro et al. (2001) performed a theoretical study on the gas-phase pyrolysis of 2-azidoacetic acid. They analyzed mechanisms for the decomposition of 2-azidoacetic acid, including the formation of nitrene and methanimine.

Mechanism of Action

Target of Action

Azidoacetic acid primarily targets primary amines . It can be used to modify primary amines in the presence of activators, forming a stable amide bond .

Mode of Action

The compound interacts with its targets (primary amines) through a process known as click chemistry . This involves the formation of 1,2,3-triazoles, a reaction popularized by Sharpless and Meldal for the selective and biocompatible ligation of peptides, proteins, and especially for the introduction of biomarkers .

Biochemical Pathways

This reaction is used for the selective and biocompatible ligation of peptides, proteins, and for the introduction of biomarkers .

Pharmacokinetics

It’s known that the compound can be reacted with primary amines to form a stable amide bond . This suggests that it may have potential for use in drug delivery systems, where stable bonds are often required to ensure the controlled release of therapeutic agents.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. In general, the formation of 1,2,3-triazoles can be used for the selective and biocompatible ligation of peptides and proteins, and for the introduction of biomarkers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction with primary amines requires the presence of activators . Additionally, the click chemistry reactions in which this compound participates are often carried out in aqueous medium .

Safety and Hazards

Azidoacetic acid is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and may be fatal if swallowed and enters airways .

Future Directions

Azidoacetic acid has potential applications in various fields. It is generally used to functionalize amines and amino acids with azidoacetyl groups . It is also generally used in click chemistry applications .

Biochemical Analysis

Biochemical Properties

Azidoacetic acid can react with primary amine groups in the presence of activators, forming a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The azide group in this compound can undergo a chemoselective ligation with an alkyne or cyclooctyne , which is often used in the modification of amines and amino acids .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with biomolecules. For instance, it has been demonstrated that azido-functionalized substrates are cell permeable and suitable for specific labeling of certain proteins in cells . This suggests that this compound can influence cell function by modifying the activity of these proteins.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amines . This allows it to modify the structure and function of biomolecules, potentially influencing enzyme activity, protein-protein interactions, and gene expression. For example, it has been used for the selective and biocompatible ligation of peptides and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific temporal effects of this compound have not been extensively studied, it is known that azido-functionalized substrates are suitable for specific labeling of certain proteins in cells , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Given its ability to react with primary amines , it may interact with enzymes or cofactors in various metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is likely to depend on its interactions with other biomolecules. Given its reactivity, it could potentially localize to any compartment containing biomolecules with which it can form stable amide bonds .

properties

IUPAC Name

2-azidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXUUPXQWDQNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171760
Record name Azidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18523-48-3
Record name 2-Azidoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18523-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azidoethanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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